molecular formula C13H11N3O3S B5648608 5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B5648608
M. Wt: 289.31 g/mol
InChI Key: GPPBCMUMBQILRL-WDZFZDKYSA-N
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Description

This compound belongs to a class of chemicals that include thiazolo[3,2-b][1,2,4]triazoles, known for their potential in various applications due to their unique structural features. The focus has been on synthesizing derivatives to explore their properties and applications further.

Synthesis Analysis

The synthesis of this compound involves multi-step reactions, often starting from 1H-1,2,4-triazole-5-thiol and utilizing specific reagents such as dimethoxybenzaldehydes to achieve the desired benzylidene linkage. One notable method involves the treatment of amino-triazole-thione with dimethoxybenzaldehyde, resulting in compounds with significant structural specificity and purity (Guo et al., 2012).

Molecular Structure Analysis

The molecular structure of these compounds typically features a thiazolo[3,2-b][1,2,4]triazole system that is essentially coplanar with the attached benzene ring. This planarity is crucial for the compound's interactions and properties. The olefinic double bond often adopts a Z conformation, contributing to the stability and reactivity of the molecule (Guo et al., 2012).

properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-18-9-4-3-8(5-10(9)19-2)6-11-12(17)16-13(20-11)14-7-15-16/h3-7H,1-2H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPBCMUMBQILRL-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC=N3)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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